Cas no 2229368-91-4 (1-4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-ylcyclopropan-1-amine)
1-4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-ylcyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-ylcyclopropan-1-amine
- EN300-1733442
- 2229368-91-4
- 1-[4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-yl]cyclopropan-1-amine
-
- Inchi: 1S/C15H21N3/c1-14(2,15(16)9-10-15)8-7-13-17-11-5-3-4-6-12(11)18-13/h3-6H,7-10,16H2,1-2H3,(H,17,18)
- InChI Key: IVJQSSQJPKOPCJ-UHFFFAOYSA-N
- SMILES: NC1(CC1)C(C)(C)CCC1=NC2C=CC=CC=2N1
Computed Properties
- Exact Mass: 243.173547683g/mol
- Monoisotopic Mass: 243.173547683g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 54.7Ų
1-4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-ylcyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1733442-0.05g |
1-[4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-yl]cyclopropan-1-amine |
2229368-91-4 | 0.05g |
$1080.0 | 2023-09-20 | ||
| Enamine | EN300-1733442-0.1g |
1-[4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-yl]cyclopropan-1-amine |
2229368-91-4 | 0.1g |
$1131.0 | 2023-09-20 | ||
| Enamine | EN300-1733442-0.25g |
1-[4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-yl]cyclopropan-1-amine |
2229368-91-4 | 0.25g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1733442-0.5g |
1-[4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-yl]cyclopropan-1-amine |
2229368-91-4 | 0.5g |
$1234.0 | 2023-09-20 | ||
| Enamine | EN300-1733442-1.0g |
1-[4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-yl]cyclopropan-1-amine |
2229368-91-4 | 1g |
$1286.0 | 2023-05-23 | ||
| Enamine | EN300-1733442-2.5g |
1-[4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-yl]cyclopropan-1-amine |
2229368-91-4 | 2.5g |
$2520.0 | 2023-09-20 | ||
| Enamine | EN300-1733442-5.0g |
1-[4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-yl]cyclopropan-1-amine |
2229368-91-4 | 5g |
$3728.0 | 2023-05-23 | ||
| Enamine | EN300-1733442-10.0g |
1-[4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-yl]cyclopropan-1-amine |
2229368-91-4 | 10g |
$5528.0 | 2023-05-23 | ||
| Enamine | EN300-1733442-1g |
1-[4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-yl]cyclopropan-1-amine |
2229368-91-4 | 1g |
$1286.0 | 2023-09-20 | ||
| Enamine | EN300-1733442-5g |
1-[4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-yl]cyclopropan-1-amine |
2229368-91-4 | 5g |
$3728.0 | 2023-09-20 |
1-4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-ylcyclopropan-1-amine Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 1-4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-ylcyclopropan-1-amine
Comprehensive Overview of 1-4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-ylcyclopropan-1-amine (CAS No. 2229368-91-4)
The compound 1-4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-ylcyclopropan-1-amine (CAS No. 2229368-91-4) is a structurally unique molecule that has garnered significant interest in pharmaceutical and biochemical research. Its complex nomenclature reflects its intricate chemical architecture, combining a benzodiazol moiety with a cyclopropan-1-amine group. This hybrid structure positions it as a promising candidate for exploring novel therapeutic pathways, particularly in the context of central nervous system (CNS) disorders and enzyme modulation.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds like 1-4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-ylcyclopropan-1-amine. Researchers are increasingly focusing on its potential role in targeting G-protein-coupled receptors (GPCRs), a hot topic in modern pharmacology due to their involvement in numerous physiological processes. The compound's cyclopropylamine segment, in particular, is under scrutiny for its ability to influence neurotransmitter activity, making it relevant to studies on mood disorders and cognitive enhancement.
From a synthetic chemistry perspective, the CAS No. 2229368-91-4 compound exemplifies the growing trend toward fragment-based drug design. Its benzodiazol core is known for its stability and bioavailability, while the methylbutan-2-yl side chain offers flexibility for structural optimization. These features align with current industry demands for highly selective and low-toxicity drug candidates, as evidenced by its inclusion in several high-throughput screening (HTS) libraries.
The rise of computational chemistry tools has further propelled interest in this molecule. Molecular docking simulations suggest that 1-4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-ylcyclopropan-1-amine may exhibit strong binding affinities for serotonergic receptors, a property highly sought after in antidepressant development. This computational synergy with wet-lab experiments underscores its potential as a multitarget ligand, addressing the pharmaceutical industry's shift toward polypharmacology strategies.
Environmental and green chemistry considerations also play a role in discussions about this compound. Its synthesis pathways are being evaluated for atom economy and reduced waste generation, reflecting broader sustainability trends in chemical manufacturing. Additionally, its biodegradability profile is a subject of ongoing research, particularly in light of increasing regulatory focus on eco-friendly pharmaceuticals.
In the context of personalized medicine, the CAS No. 2229368-91-4 compound presents intriguing possibilities. Preliminary studies indicate its metabolites may interact with cytochrome P450 enzymes, a critical factor in drug-drug interaction predictions. This aligns with current patient-centric approaches to therapy, where understanding individual metabolic variations is paramount.
The compound's nomenclature itself—1-4-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-2-ylcyclopropan-1-amine—serves as a case study in chemical naming conventions, frequently searched by students and professionals alike. Its IUPAC name breakdown is often used to demonstrate how systematic names encode structural information, making it a valuable reference in chemical education resources.
Looking ahead, the scientific community anticipates expanded applications for this molecule in bioimaging probes and diagnostic agents, leveraging its fluorescent benzodiazol component. Such multidisciplinary potential ensures that CAS No. 2229368-91-4 will remain at the forefront of translational research discussions for years to come.
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